molecular formula C10H17NO2 B15305695 Ethyl 6-azaspiro[3.4]octane-5-carboxylate

Ethyl 6-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B15305695
M. Wt: 183.25 g/mol
InChI Key: XGTMISOBHKCPPB-UHFFFAOYSA-N
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Description

Ethyl 6-azaspiro[34]octane-5-carboxylate is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-azaspiro[3.4]octane-5-carboxylate can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing precursor. This process typically employs conventional chemical transformations and minimal chromatographic purifications . The reaction conditions often include the use of readily available starting materials and standard laboratory techniques.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-azaspiro[3.4]octane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted esters, depending on the reaction pathway chosen.

Scientific Research Applications

Ethyl 6-azaspiro[3.4]octane-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-azaspiro[3.4]octane-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 6-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)8-10(4-3-5-10)6-7-11-8/h8,11H,2-7H2,1H3

InChI Key

XGTMISOBHKCPPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(CCC2)CCN1

Origin of Product

United States

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